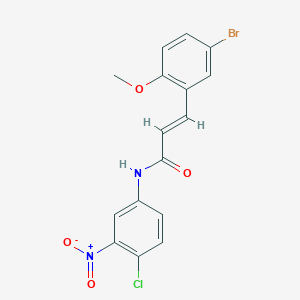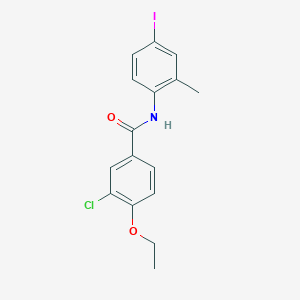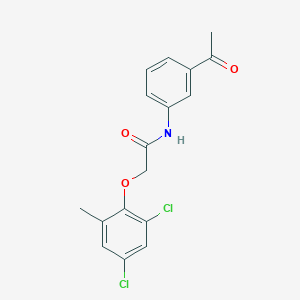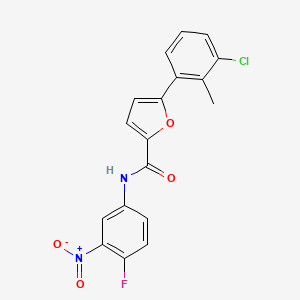![molecular formula C17H19BrO5 B3694064 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B3694064.png)
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Overview
Description
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a dioxane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a suitable base, such as sodium ethoxide, to form the intermediate product.
Cyclization: The intermediate product undergoes cyclization to form the dioxane-dione ring structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or hydrogenated derivatives.
Substitution: Introduction of various functional groups, such as methoxy, ethoxy, or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate the activity of cellular receptors, leading to changes in cell signaling.
Alter Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- 5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the brominated aromatic ring and the dioxane-dione moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-16(2,3)17(4)22-14(19)11(15(20)23-17)8-10-6-7-13(21-5)12(18)9-10/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEWTDCFAPGLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C(=O)O1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3693986.png)
![5-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3693994.png)
![(5E)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3693998.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide](/img/structure/B3694010.png)
![ethyl (E)-3-[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoate](/img/structure/B3694014.png)
![N-(1,3-benzodioxol-5-yl)-3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3694029.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3694033.png)
![1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one](/img/structure/B3694049.png)


![5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B3694084.png)

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3694095.png)

